3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole
Description
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and an azetidine ring (a four-membered nitrogen-containing heterocycle) at position 2. The molecular formula is C₆H₁₀N₄, with a molecular weight of 138.18 g/mol. Its unique structure combines the rigidity of the triazole ring with the conformational flexibility of the azetidine moiety, making it a promising scaffold for medicinal chemistry and materials science.
The azetidine group enhances bioavailability and binding affinity to biological targets due to its small ring size and sp³-hybridized nitrogen, which can participate in hydrogen bonding and dipole interactions .
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H10N4/c1-4-8-6(10-9-4)5-2-7-3-5/h5,7H,2-3H2,1H3,(H,8,9,10) |
InChI Key |
YMZJZOHRUAGUGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Routes to Azetidine-Substituted 1,2,4-Triazoles
The synthesis of 3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole typically involves two key synthetic challenges:
- Construction or availability of the azetidine ring system
- Formation or functionalization of the 1,2,4-triazole ring with appropriate substitution
Two main approaches have been reported:
Cyclization and Condensation Reactions Involving Hydrazines and Carbonyl Compounds
1,2,4-Triazoles are commonly synthesized via condensation of hydrazine derivatives with carbonyl compounds or hydrazides with aldehydes/ketones, followed by cyclization. The azetidine substituent can be introduced either before or after triazole ring formation.
- For example, hydrazides bearing azetidine substituents can be cyclized with aldehydes in the presence of ammonium acetate to yield substituted 1,2,4-triazoles.
Aza-Michael Addition of Azetidine Derivatives to α,β-Unsaturated Esters or Ketones
A modern and efficient method involves the aza-Michael addition of azetidine or azetidine derivatives to α,β-unsaturated esters or ketones bearing a triazole ring or its precursor.
Specific Synthetic Procedures
Synthesis via Hydrazide Condensation and Cyclization
Starting from an azetidine-containing hydrazide, condensation with methyl ketones or aldehydes in ethanol with ammonium acetate leads to cyclization and formation of the 1,2,4-triazole ring substituted at the 3-position by the azetidine moiety and at the 5-position by a methyl group.
The reaction conditions typically involve refluxing in ethanol for 20–24 hours, followed by neutralization, filtration, and recrystallization to purify the product.
Preparation of Azetidin-3-ylidene Intermediates and Subsequent Aza-Michael Addition
Azetidin-3-one is converted to (N-Boc-azetidin-3-ylidene)acetate via the Horner–Wadsworth–Emmons reaction using methyl 2-(dimethoxyphosphoryl)acetate and sodium hydride in dry tetrahydrofuran (THF).
This intermediate undergoes aza-Michael addition with 1,2,4-triazole under DBU catalysis in acetonitrile at 65 °C for 4 hours to yield the desired 3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole derivative with good yields (50–65%).
The Boc protecting group is typically removed under acidic conditions to yield the free azetidine-triazole compound.
Purification and Salt Formation
Data Table Summarizing Key Synthetic Parameters
Mechanistic Insights and Regioselectivity
The aza-Michael addition proceeds regioselectively at the N-1 position of the 1,2,4-triazole ring, as supported by literature and NMR data.
The use of DBU as a base facilitates deprotonation of triazole NH and nucleophilic attack on the α,β-unsaturated ester moiety of the azetidinyl intermediate.
The Boc protecting group on azetidine nitrogen prevents side reactions during the Michael addition and is removed post-reaction.
Research Findings and Spectroscopic Characterization
The synthesized compounds show characteristic IR absorption bands for ester and triazole functionalities (e.g., C=O stretches around 1730 cm⁻¹ and triazole ring vibrations).
NMR spectroscopy (¹H, ¹³C, ¹⁵N) confirms the structure, with chemical shifts consistent with azetidine and triazole ring protons and carbons.
Mass spectrometry confirms molecular weights matching the target compounds.
The dihydrochloride salt exhibits improved solubility and crystallinity, aiding in handling and further applications.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
To contextualize the properties of 3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole, we compare it with structurally analogous triazole derivatives, focusing on molecular features , synthetic routes , physicochemical properties , and bioactivities .
Structural and Physicochemical Comparisons
Key Observations :
- The azetidine substituent introduces a nitrogen-rich, compact ring, distinguishing it from bulkier aryl groups (e.g., 4-fluorophenyl in ). This may enhance solubility and reduce steric hindrance in target binding.
- Compared to 3-methyl-1H-1,2,4-triazole, the azetidine analog has a higher molecular weight and likely improved pharmacokinetic properties due to increased hydrogen-bonding capacity .
Pharmacological Comparisons
- Analgesic/Antipyretic Activity: Derivatives like 4-[1-(aryl)methylidene-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazoles (e.g., compounds 3b-3d) exhibit activity comparable to Analgin in mice models .
- Anti-inflammatory Activity : Compounds such as 3-(3,4-dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones (e.g., 10a, 10b) show significant anti-inflammatory effects . The azetidine group’s conformational flexibility could similarly modulate cyclooxygenase (COX) or cytokine pathways.
- Hypoglycemic Activity: 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole reduces glycemia levels more effectively than tolbutamide .
Biological Activity
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole is a heterocyclic compound notable for its potential biological activities. This compound combines azetidine and triazole rings, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of 3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole is with a CAS number of 2095409-71-3. The structure consists of an azetidine ring attached to a methyl-substituted triazole ring, which contributes to its unique biological profile.
The biological activity of 3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. It may inhibit key enzymes or receptors involved in cellular processes, leading to its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds similar to 3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole exhibit significant antimicrobial properties. For instance:
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole | E. coli | MIC = 100 µg/mL |
| Chloramphenicol | E. coli | MIC = 50 µg/mL |
| Nystatin | C. albicans | MIC = 100 µg/mL |
These results suggest that while the compound shows promising activity against certain bacteria and fungi, it may not be as potent as established antibiotics like chloramphenicol or antifungals like nystatin .
Antiviral Activity
The compound has also been explored for its antiviral properties. It has shown potential in inhibiting viral replication mechanisms by targeting viral enzymes essential for their life cycle. Specific studies have indicated that triazole derivatives can act as potent inhibitors against various viruses .
Anticancer Activity
In addition to antimicrobial and antiviral effects, 3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole has been studied for its anticancer properties. The compound demonstrated significant cytotoxicity against several cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Non-small cell lung cancer | 6.0 |
| Colon cancer | 5.89 |
| Breast cancer | 6.0 |
These findings indicate that the compound may serve as a potential lead in the development of new anticancer agents .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of triazole derivatives:
- Antimicrobial Study : A study indicated that triazole compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups was associated with increased antibacterial activity.
- Antiviral Research : Research focusing on the synthesis of triazoles revealed their potential as inhibitors of viral enzymes involved in replication processes.
- Cytotoxicity Evaluation : In vitro studies showed that compounds with similar structures to 3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole had significant antiproliferative effects on various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
